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This technical guide provides a comprehensive overview of the spectral data for the compound
4-Bromo-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science
research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering valuable insights for researchers,
scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for 4-Bromo-2-fluorobenzonitrile is C7HsBrFN, with a molecular weight
of approximately 200.01 g/mol .[1] The spectral data presented below has been compiled from
various sources and is intended to provide a detailed analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the predicted and observed chemical shifts for 1H, 13C, and 1°F
NMR of 4-Bromo-2-fluorobenzonitrile.

Table 1: *H NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile
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Chemical Shift o Coupling Constant .
Multiplicity Assignment

(ppm) (3, Hz)

7.85-7.75 m - Aromatic CH

7.65-7.55 m - Aromatic CH

7.50-7.40 m - Aromatic CH

Note: Specific assignments of aromatic protons require further 2D NMR analysis. The complex
splitting patterns ("m" - multiplet) are due to proton-proton and proton-fluorine couplings.

Table 2: 13C NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm) Assignment
162.4 (d, J = 258 Hz) C-F

136.2 Aromatic CH
133.1 Aromatic CH
129.5 (d, J = 9 Hz) C-Br

120.6 (d, J = 24 Hz) Aromatic CH
115.8 C-CN

113.4 (d, J = 3 Hz) C-CN

Note: The chemical shifts for the carbon atoms are influenced by the attached bromine,
fluorine, and nitrile groups. The doublet ("d") multiplicities and coupling constants (J) are due to
carbon-fluorine coupling.

Table 3: 1°F NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm) Reference

-108.5 CFCls
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Note: The 1°F NMR spectrum shows a single resonance, consistent with the single fluorine
atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-fluorobenzonitrile reveals characteristic absorption bands
corresponding to its functional groups. The data was obtained using a Bruker Tensor 27 FT-IR

spectrometer.[1]

Table 4: Key IR Absorption Peaks for 4-Bromo-2-fluorobenzonitrile

Wavenumber (cm—?) Intensity Assignment

2235 Strong C=N stretch (nitrile)
1580 Medium C=C stretch (aromatic)
1475 Medium C=C stretch (aromatic)
1260 Strong C-F stretch

880 Strong C-H bend (aromatic)
780 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Table 5: Mass Spectrometry Data for 4-Bromo-2-fluorobenzonitrile

m/z Relative Intensity Assignment
199 High [M]* (with 7°Br)
201 High [M+2]* (with 8:Br)
120 Medium [M - Br]*
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Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the
molecular ion peak at m/z 199 and 201 with nearly equal intensity.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Sample Preparation

o Dissolution: Approximately 10-20 mg of 4-Bromo-2-fluorobenzonitrile is dissolved in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDClIs, DMSO-ds).

« Filtration: The solution is filtered through a pipette with a cotton or glass wool plug into a
clean 5 mm NMR tube to remove any particulate matter.

o Standardization: A small amount of an internal standard, such as tetramethylsilane (TMS),
may be added for chemical shift referencing.

e Analysis: The prepared sample is placed in the NMR spectrometer for data acquisition.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

e Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Application: A small amount of the solid 4-Bromo-2-fluorobenzonitrile is placed
directly onto the ATR crystal.

o Pressure Application: A pressure arm is applied to ensure good contact between the sample
and the crystal.

o Data Acquisition: The IR spectrum of the sample is then recorded.

o Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or
acetone).

Gas Chromatography-Mass Spectrometry (GC-MS)
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e Sample Preparation: A dilute solution of 4-Bromo-2-fluorobenzonitrile is prepared in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

« Injection: A small volume (typically 1 pL) of the solution is injected into the GC inlet.

e Separation: The sample is vaporized and carried by an inert gas through a capillary column,
where separation occurs based on boiling point and polarity.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by electron impact (El).

o Detection: The resulting ions are separated based on their mass-to-charge ratio and
detected to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data for a chemical compound like 4-Bromo-2-fluorobenzonitrile.
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Workflow for Spectral Data Acquisition and Analysis
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Structure Elucidation and Verification

Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectral data acquisition, processing, and

analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2-fluorobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028022#spectral-data-for-4-bromo-2-
fluorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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